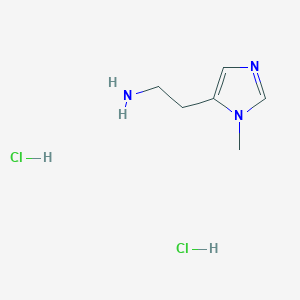

3-Methylhistamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-47-5 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 3-Methylhistamin (Dihydrochlorid) kann durch Methylierung von Histamin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Histamin mit einem Methylierungsmittel wie Methyliodid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion erfolgt typischerweise in einem wässrigen oder alkoholischen Medium unter kontrollierten Temperaturbedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Methylhistamin (Dihydrochlorid) folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann kristallisiert und gereinigt, um die Dihydrochloridsalzform zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methylhistamin (Dihydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Histamin oder andere verwandte Amine umwandeln.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Alkylhalogenide oder Acylchloride werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Imidazolderivate.

Reduktion: Histamin oder verwandte Amine.

Substitution: Verschiedene substituierte Imidazolverbindungen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is primarily used to study the mechanisms of histamine action:

- Histamine Receptor Interaction : The compound interacts with H1 and H2 receptors, influencing physiological processes such as gastric acid secretion and immune responses. This makes it crucial for understanding allergic reactions and gastric disorders .

Immunology

Research indicates that this compound can modulate immune responses:

- Cytokine Production : Studies have shown that it enhances cytokine production in murine models, suggesting its potential role in boosting immune responses.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties:

- Effectiveness Against Pathogens : The compound exhibits activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, indicating its potential use in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in cancer research:

- Inhibition of Cell Proliferation : It may inhibit the growth of various cancer cell lines by inducing apoptosis and affecting angiogenesis. For instance, studies report IC50 values indicating effective growth inhibition across different cell lines (see Table 1).

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.63 | Induction of apoptosis |

| Study 2 | U-937 | 10.38 | Cell cycle arrest |

| Study 3 | A549 | 12.50 | Inhibition of migration |

Synthetic Intermediate

The compound serves as a synthetic intermediate in the preparation of other biologically active molecules:

- Farnesyl Protein Transferase Inhibitors : It is used in the synthesis of compounds targeting farnesyl transferase, which is relevant in cancer therapy .

Case Study 1: Immune Response Modulation

A study demonstrated that treatment with 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride could enhance immune responses by increasing cytokine levels following histamine receptor activation. This suggests potential applications in immunotherapy and treatment of allergic conditions.

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models of breast cancer showed that this compound significantly reduced tumor size, indicating its potential as an adjunct therapy for cancer treatment.

Case Study 3: Clinical Trials for Allergic Conditions

Preliminary clinical trials indicated that the compound effectively reduced symptoms of allergic rhinitis by blocking H1 receptors, showcasing its therapeutic potential in treating allergic diseases.

Wirkmechanismus

3-Methylhistamine (dihydrochloride) exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors . It acts as an agonist or antagonist, depending on the receptor subtype and the biological context. The compound influences various physiological processes, including vasodilation, gastric acid secretion, and neurotransmission. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and its analogs:

Key Observations

Substituent Position on Imidazole: The 5-position methyl group in the target compound contrasts with analogs like 2-(1-Methyl-1H-imidazol-4-yl)ethanamine (4-position methyl) , which may alter electronic distribution and hydrogen-bonding capacity.

Side Chain Variations :

- The ethylamine chain in the target compound provides flexibility and moderate hydrophilicity. In contrast, cyclopropanamine analogs (e.g., 2097932-00-6) introduce rigidity, which could enhance binding specificity but reduce solubility .

- Methanamine derivatives (e.g., 1227465-77-1) have shorter side chains, likely diminishing interactions with deep receptor pockets .

Phenoxy-ethylamine derivatives (e.g., from ) exhibit bulkier structures, which may improve stability but reduce metabolic clearance rates .

Pharmacological Implications

- Analogs with cyclopropane or benzimidazole cores may target distinct pathways (e.g., serotonin receptors) .

- Toxicity : NBOMe compounds (), though structurally distinct, highlight the critical impact of substituents on toxicity. For example, halogenated phenyl groups in NBOMes increase potency but also neurotoxicity, underscoring the need for cautious optimization in imidazole derivatives .

Biologische Aktivität

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly its interaction with histamine receptors. The compound is structurally related to histamine, a significant biogenic amine involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is , with a molecular weight of approximately 161.633 g/mol. The imidazole ring structure contributes to its unique chemical properties and biological activities. The presence of both amine and imidazole functionalities allows for diverse interactions with biological targets.

The primary mechanism of action for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride involves its interaction with histamine receptors, particularly the H1 and H2 subtypes.

- H1 Receptor : Activation leads to bronchoconstriction and increased vascular permeability, playing a role in allergic responses.

- H2 Receptor : Stimulation results in gastric acid secretion and vasodilation, influencing various physiological functions.

These interactions can modulate immune responses, cell proliferation, and other critical cellular processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride has demonstrated potential anticancer activity through:

- Cell Proliferation Inhibition : It may inhibit the growth of cancer cell lines by inducing apoptosis.

- Angiogenesis Modulation : The compound can influence angiogenesis, which is critical in tumor growth and metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis | |

| U-937 | 10.38 | Cell cycle arrest | |

| A549 | 12.50 | Inhibition of migration |

Case Studies

Several case studies have highlighted the biological activity of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride:

- Study on Immune Response Modulation : A study demonstrated that the compound could enhance the immune response in murine models by increasing cytokine production following histamine receptor activation.

- Anticancer Efficacy in Animal Models : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Clinical Trials for Allergic Conditions : Preliminary clinical trials indicated that this compound could effectively reduce symptoms in patients with allergic rhinitis by blocking H1 receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki cross-coupling, as demonstrated for structurally similar imidazole derivatives. For example, coupling 1-methyl-1H-imidazole-5-boronic acid with a phenoxyethylamine precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C yields intermediates, which are subsequently reduced and hydrochlorinated. Optimization includes adjusting catalyst loading (1–5 mol%), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 boronic acid:halide) to improve yields >80% . Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures for purity ≥95% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm imidazole ring protons (δ 7.5–8.0 ppm for H-2 and H-4) and ethanamine chain signals (δ 2.8–3.5 ppm for CH₂NH₂) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize from ethanol to obtain monoclinic crystals (space group P2₁/c) and validate bond lengths (e.g., C–N: 1.33–1.37 Å) .

- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 170.1 (free base) and adducts (e.g., [M+Cl]⁻ for dihydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in sealed, light-resistant glass containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture (humidity <30%) and strong oxidizers. Stability studies indicate decomposition onset at >100°C, with HCl release detected via TGA-FTIR. For long-term storage (>6 months), lyophilize and maintain desiccated .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in receptor binding studies?

- Methodological Answer :

- In vitro assays : Use radioligand displacement (e.g., ³H-histamine in H₁/H₃ receptor assays) to compare binding affinity (Kᵢ) with analogs. Modify the imidazole methyl group or ethanamine chain length to assess steric/electronic effects .

- Molecular docking : Employ AutoDock Vina with receptor structures (e.g., PDB: 3RZE for H₃R) to simulate binding poses. Focus on hydrogen bonding (imidazole N–H with Glu206) and hydrophobic interactions (methyl group with Val115) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing H₃R to determine EC₅₀ and efficacy (Emax) .

Q. What analytical methods are suitable for detecting impurities in high-purity samples?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 30 min). Detect impurities at 254 nm; LOD ≤0.1% .

- LC-MS/MS : Identify trace byproducts (e.g., des-methyl analogs or oxidation products) via Q-TOF fragmentation. Characterize m/z 154.1 ([M+H–CH₃]⁺) and 186.1 ([M+H+O]⁺) .

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent HCl hydrolysis .

Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?

- Methodological Answer :

- Replicate studies : Perform acute toxicity assays (OECD 423) in Sprague-Dawley rats with dose escalation (10–1000 mg/kg). Compare LD₅₀ values with literature, noting discrepancies due to salt form (dihydrochloride vs. free base) .

- Meta-analysis : Use PRISMA guidelines to aggregate data from PubChem, REAXYS, and regulatory databases. Apply statistical models (e.g., random-effects) to account for variability in solvent, species, and administration routes .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow chemistry : Use microreactors (e.g., Corning G1) for Suzuki coupling, reducing racemization via precise temperature (80±1°C) and residence time (20 min) control .

- Chiral HPLC : Employ a Chiralpak IA column with hexane/ethanol (80:20) to separate enantiomers. Optimize for >99% ee by adjusting flow rate (1.0 mL/min) and injection volume .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.